Methyl 3-(piperidin-4-yl)propanoate
Description
Significance of Piperidine (B6355638) Derivatives in Contemporary Research
The piperidine motif is frequently found in nature, forming the core structure of numerous alkaloids with potent biological activities. google.com Notable examples include piperine (B192125), the compound responsible for the pungency of black pepper, the fire ant toxin solenopsin, and the toxic alkaloid coniine, famously associated with the death of Socrates. google.com Beyond these natural occurrences, synthetic piperidine derivatives are a cornerstone of medicinal chemistry, with countless variations being designed and synthesized to explore new therapeutic possibilities. researchgate.net
As a fundamental heterocyclic amine, piperidine serves as a versatile building block in organic synthesis. google.comambeed.com Its stable, non-aromatic ring can be functionalized in various positions, allowing for the creation of diverse three-dimensional structures. Key synthetic routes to piperidine derivatives include the hydrogenation of pyridine (B92270) precursors and a variety of intra- and intermolecular cyclization reactions, which have been extensively developed and refined by chemists. researchgate.net
Research Trajectories of Piperidinyl Propanoate Derivatives
Within the vast family of piperidine derivatives, those incorporating a propanoate group have garnered significant interest. The combination of the piperidine ring with a propanoate ester creates a bifunctional molecule with unique physicochemical properties that can be exploited in drug design and development.
The propanoate (or propionate) moiety has a long history of use in bioactive compounds. Propanoic acid itself and its salts are widely used as preservatives in food and animal feed due to their antimicrobial properties. google.comnih.gov In medicinal chemistry, the ester functionality is a classic strategy employed in the design of prodrugs. uq.edu.augithub.io Converting a polar functional group, such as a carboxylic acid or alcohol, into an ester can increase a molecule's lipophilicity and enhance its ability to cross cell membranes, thereby improving its oral absorption and bioavailability. uq.edu.aubldpharm.com This approach has been successfully used to optimize the delivery of numerous therapeutic agents. bldpharm.com Furthermore, propanoate esters themselves can possess a range of biological activities, including anti-inflammatory and antioxidant properties. researchgate.net
Methyl 3-(piperidin-4-yl)propanoate is a specific example of a piperidinyl propanoate derivative that has emerged as a valuable chemical intermediate, or building block, for the synthesis of complex pharmaceutical agents. 3wpharm.comuni.lu Its commercial availability underscores its utility in research and development.
The significance of this structural motif is highlighted by its relationship to the synthesis of potent analgesics. For instance, the powerful, short-acting opioid remifentanil features a related 4-anilinopiperidine core. researchgate.net The synthesis of key intermediates for remifentanil and its analogs involves structures that are directly related to this compound. researchgate.netconsensus.appresearchgate.net Patent literature discloses synthetic routes to remifentanil that utilize precursors such as 3-(4-oxo-1-piperidine)propanoic acid, methyl ester. google.comgoogle.com This ketone can be readily converted to the parent piperidine structure of this compound, demonstrating the latter's position as a key building block in the synthetic pathway toward these important medicines.
The extensive citation of this compound in patents further confirms its role as a versatile starting material for creating new chemical entities. uni.lu The research trajectory for this motif is therefore closely tied to the discovery of new therapeutic agents, particularly in areas where the piperidine scaffold is known to be effective, such as in the development of central nervous system drugs and other complex synthetic targets. Its use allows for the introduction of a flexible propanoate side chain at the 4-position of the piperidine ring, a common site for modification in drug design to modulate pharmacological activity and pharmacokinetic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-piperidin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTFCEJPMHOBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437441 | |
| Record name | methyl 3-(piperidin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71879-50-0 | |
| Record name | methyl 3-(piperidin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthesis of Methyl 3-(piperidin-4-yl)propanoate and Analogues
The synthesis of this compound and its analogues can be achieved through various synthetic routes, primarily involving the formation of the piperidine (B6355638) ring system followed by the introduction of the methyl propanoate side chain, or by direct modification of a pre-existing piperidine scaffold. Key strategies include alkylation reactions of piperidine precursors and conjugate addition reactions.
Alkylation Reactions of Piperidine Precursors
Alkylation reactions represent a common and versatile approach for the synthesis of N-substituted piperidine derivatives. rsc.org These methods involve the reaction of a piperidine precursor, which acts as a nucleophile, with an appropriate electrophile to introduce the desired side chain. The success of these reactions often depends on the nature of the protecting groups on the piperidine nitrogen and the specific reaction conditions employed.
One synthetic strategy involves the condensation of a piperidine derivative with a building block already containing the propanoate moiety. For instance, a piperidine precursor can be reacted with a molecule containing a reactive group, such as a halide or a tosylate, attached to a three-carbon chain with a methyl ester. This approach allows for the direct installation of the methyl 3-propanoate side chain onto the piperidine ring.
A different approach involves the coupling of a piperidine derivative with a protected form of β-alanine. nih.gov For example, a piperidine compound can be coupled with Boc-protected β-alanine using activating agents like HBTU/HOBt/DIPEA. nih.gov The subsequent deprotection of the resulting intermediate yields the desired propanoic acid derivative, which can then be esterified to the methyl ester.
| Reactant 1 | Reactant 2 | Coupling Agents | Product |
| Piperidine derivative | Boc-protected β-alanine | HBTU/HOBt/DIPEA | Boc-protected piperidinyl propanoic acid |
| Piperidine derivative | Activated O-hydroxysuccinimide ester of a propanoic acid | Et3N, CH2Cl2 | Piperidinyl propanoate derivative |
Table 1: Examples of Condensation Strategies.
Nucleophilic substitution reactions are a fundamental method for forming C-N bonds in the synthesis of piperidine derivatives. nih.gov In this context, the piperidine nitrogen acts as the nucleophile, attacking an electrophilic carbon atom to displace a leaving group.
For the synthesis of this compound, a piperidine-4-substituted precursor can undergo nucleophilic substitution with a reagent such as methyl acrylate (B77674) or a related 3-halopropanoate. The reaction of N-Boc-4-aminopiperidine with methyl acrylate, for instance, would lead to the formation of the desired product after deprotection of the nitrogen. The choice of solvent and base is crucial for the success of these reactions.
Another example involves the alkylation of a benzimidazol-2-one (B1210169) derivative with excess 1,3-dibromopropane, followed by nucleophilic substitution of the remaining bromine with an amine. nih.gov This multi-step process demonstrates the versatility of nucleophilic substitution in building complex molecules containing the piperidine moiety.
| Piperidine Precursor | Electrophile | Reaction Type | Product |
| N-Boc-4-aminopiperidine | Methyl acrylate | Michael Addition | Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)propanoate |
| Benzimidazol-2-one | 1,3-dibromopropane | Alkylation | 1-(3-bromopropyl)benzimidazol-2-one |
| 1-(3-bromopropyl)benzimidazol-2-one | Methylamine | Nucleophilic Substitution | 1-(3-(methylamino)propyl)benzimidazol-2-one |
Table 2: Examples of Nucleophilic Substitution Approaches.
Conjugate Addition Reactions for Piperidinyl Propanoate Formation
Conjugate addition reactions, particularly the aza-Michael addition, provide a powerful and atom-economical method for the formation of β-amino esters, which are key intermediates in the synthesis of this compound and its analogues. rsc.orgresearchgate.net This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. science.gov
The aza-Michael reaction is a widely utilized transformation in organic synthesis for constructing carbon-nitrogen bonds. rsc.orgresearchgate.net It involves the 1,4-conjugate addition of a primary or secondary amine to an activated alkene, such as an acrylate ester. rsc.org This reaction can be catalyzed by various means, including bases, acids, and even ionic liquids, which can offer a greener approach. rsc.org
In the context of synthesizing this compound, a piperidine derivative can be directly added to methyl acrylate. The reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the β-carbon of the methyl acrylate, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. rsc.org The use of water as a solvent has been shown to sometimes accelerate these reactions. rsc.org
| Amine (Donor) | Alkene (Acceptor) | Catalyst/Solvent | Product |
| Piperidine | Methyl Acrylate | Ionic Liquid | Methyl 3-(piperidin-1-yl)propanoate |
| 1-Phenylpiperazine | Methyl Acrylate | Water | Methyl 3-(4-phenylpiperazin-1-yl)propanoate dcu.ie |
Table 3: Examples of Aza-Michael Additions.
The scope of the aza-Michael addition is broad, accommodating a wide range of primary and secondary amines as nucleophiles and various α,β-unsaturated esters as acceptors. rsc.orgresearchgate.net Different acrylates, such as ethyl acrylate and butyl acrylate, can be employed, leading to the corresponding ethyl and butyl esters of the 3-(piperidin-4-yl)propanoate.
Diastereoselective Synthesis of Chiral Piperidinyl Propanoates
The creation of specific stereoisomers (diastereomers) of chiral piperidinyl propanoates is crucial for their application in pharmaceuticals, as different stereoisomers can exhibit vastly different biological activities.
Asymmetric Hydrogenation of Enamino Esters
Asymmetric hydrogenation of enamino esters represents a key strategy for the diastereoselective synthesis of chiral piperidinyl propanoates. This method involves the reduction of a carbon-carbon double bond in a precursor molecule, an enamino ester, using a chiral catalyst to control the stereochemical outcome. For instance, the diastereoselective reduction of the tetrasubstituted double bond of a piperidine β-enamino ester can yield a (2S, 2'R)-piperidinepropanoate. clockss.org This approach is part of a broader effort to develop efficient catalytic enantioselective hydrogenations of pyridine (B92270) derivatives. acs.org
The choice of catalyst is critical. Iridium complexes containing P,N-ligands, such as MeO-BoQPhos, have proven effective in the asymmetric hydrogenation of pyridinium (B92312) salts, achieving high levels of enantioselectivity. acs.orgacs.orgnih.gov Rhodium(I) catalysts with ferrocene (B1249389) ligands have also been employed in similar reactions. mdpi.com The development of these catalytic systems is a long-standing challenge in synthesis, and recent advancements have provided more efficient routes to enantioenriched piperidine derivatives. acs.org
A two-step reduction/alkylation sequence starting from a piperidine trisubstituted β-enamino ester can lead to a diastereomeric product compared to the direct reduction of a tetrasubstituted enamino ester. clockss.org This "diastereodivergent" synthesis allows for the selective formation of different diastereomers from a common precursor. clockss.orgnih.gov The reduction of the initial enamino ester can be achieved with high stereoselectivity using reagents like sodium triacetoxyborohydride (B8407120). clockss.org
Stereochemical Control Mechanisms
The stereochemical outcome of asymmetric hydrogenation is governed by several factors. In the iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts, theoretical calculations (DFT) suggest an outer-sphere dissociative mechanism. acs.org A key finding is that the initial protonation of the enamine intermediate, rather than the subsequent hydride reduction of the resulting iminium intermediate, determines the final stereochemistry. acs.org
The catalyst and substrate form a complex where the hydride ion is delivered from the less sterically hindered face of the molecule. For example, in the reduction of a β-enamino ester, the formation of an enol ester-diacetoxy borohydride (B1222165) intermediate can direct the hydride transfer to the Si face at the C-2' position, anti to a bulky substituent like a phenyl group. clockss.org This control over the approach of the hydride reagent is fundamental to achieving high diastereoselectivity.
Table 1: Asymmetric Hydrogenation of Enamino Esters for Piperidinyl Propanoate Synthesis
| Precursor | Catalyst/Reagent | Key Transformation | Product Stereochemistry | Reference |
| Piperidine β-enamino ester (tetrasubstituted) | Not specified | Diastereoselective reduction | (2S, 2'R)-piperidinepropanoate | clockss.org |
| Piperidine β-enamino ester (trisubstituted) | 1. Sodium triacetoxyborohydride2. MeI, LDA | Reduction and subsequent alkylation | Diastereomer of the direct reduction product | clockss.org |
| α-heteroaryl-N-benzylpyridinium salts | Iridium(I) with MeO-BoQPhos ligand | Asymmetric hydrogenation | High enantioselectivity (up to 99.3:0.7 er) | acs.org |
| 2-substituted pyridinium salts | Rhodium(I) with ferrocene ligand | Asymmetric hydrogenation | Enantioenriched piperidines | mdpi.com |
Enzymatic Catalysis in Chiral Synthesis
Enzymatic catalysis offers a powerful and sustainable alternative for the synthesis of chiral piperidines. nih.govacs.org Biocatalysts, such as enzymes, can operate under mild conditions with high enantio- and regioselectivity. acs.org A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org
This strategy can involve a one-pot amine oxidase/ene imine reductase cascade. nih.gov The 6-HDNO-catalyzed oxidation of a tetrahydropyridine (B1245486) (THP) activates the C=C bond for an EneIRED-catalyzed asymmetric conjugate reduction, which leads to the formation of an enamine intermediate. nih.gov This enamine is then further reduced by the EneIRED to yield the final enantioenriched piperidine. nih.gov This methodology has been successfully applied to the synthesis of precursors for important pharmaceutical compounds. nih.govacs.org
Industrial-Scale Synthesis Optimization
The transition from laboratory-scale synthesis to industrial production requires significant optimization to ensure efficiency, safety, and cost-effectiveness. Key technologies in this area include continuous flow reactors and automated synthesis systems.
Continuous Flow Reactor Applications
Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.commit.edu In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mit.edupatsnap.com
Automated Synthesis Systems
Automated synthesis platforms are revolutionizing chemical research and development by increasing throughput and reducing the potential for human error. merckmillipore.comchemspeed.com These systems can perform entire synthesis workflows, from reaction setup to purification. merckmillipore.com
Several types of automated systems are available, ranging from platforms that use pre-filled reagent cartridges to more flexible, modular robotic systems. merckmillipore.comnih.govresearchgate.netyoutube.com Cartridge-based systems, for example, can automate common reactions like reductive amination and N-heterocycle formation. merckmillipore.comyoutube.com The user simply provides the starting material, and the machine handles the reaction, work-up, and purification. merckmillipore.comyoutube.com These automated platforms can significantly accelerate the synthesis of compound libraries for screening and optimization in drug discovery. chemspeed.comnih.gov
Table 2: Industrial-Scale Synthesis Technologies
| Technology | Description | Application to Piperidine Synthesis | Advantages | Reference |
| Continuous Flow Reactors | Reactants are continuously pumped through a reactor for precise control over reaction conditions. | Hydrogenation of pyridine to piperidine. | Improved heat/mass transfer, enhanced safety, automation potential. | mdpi.commit.edupatsnap.com |
| Automated Synthesis Systems | Robotic platforms that perform entire synthesis workflows, often using reagent cartridges. | High-throughput synthesis of piperidine derivatives for libraries. | Increased speed and efficiency, reduced human error. | merckmillipore.comchemspeed.comnih.govresearchgate.netyoutube.com |
Derivatization and Functionalization Strategies of the Piperidinyl Propanoate Core
The strategic modification of the this compound core is a key focus in the development of new chemical entities. These modifications can be broadly categorized into reactions involving the ester moiety and those targeting the piperidine nitrogen.
Ester Hydrolysis for Carboxylic Acid Derivatives
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-(piperidin-4-yl)propanoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. libretexts.org
Acid-catalyzed hydrolysis is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction is reversible, and to drive the equilibrium towards the carboxylic acid product, an excess of water is utilized, which is provided by the dilute acid solution. libretexts.org
Table 1: Conditions for Acidic Hydrolysis of this compound
| Reagent | Conditions | Product |
| Dilute Hydrochloric Acid | Reflux | 3-(Piperidin-4-yl)propanoic Acid |
| Dilute Sulfuric Acid | Reflux | 3-(Piperidin-4-yl)propanoic Acid |
This table outlines common conditions for the acidic hydrolysis of the title compound.
Alkaline hydrolysis, also known as saponification, is a common and often preferred method for hydrolyzing esters. libretexts.org This process involves heating the ester with a dilute alkali solution, such as sodium hydroxide. libretexts.org A key advantage of this method is that the reaction is irreversible, leading to the formation of the carboxylate salt. libretexts.org To obtain the free carboxylic acid, the resulting salt is subsequently acidified with a strong acid. libretexts.org
Table 2: Conditions for Basic Hydrolysis of this compound
| Reagent | Conditions | Intermediate Product | Final Product (after acidification) |
| Sodium Hydroxide Solution | Reflux | Sodium 3-(piperidin-4-yl)propanoate | 3-(Piperidin-4-yl)propanoic Acid |
This table details the typical conditions for the basic hydrolysis of the title compound.
Amidation and Peptide Coupling Reactions
The direct conversion of esters to amides is a significant transformation in organic synthesis. mdpi.com This can be achieved through various methods, including reactions with amines catalyzed by Lewis acids or organocatalysts. For instance, iron(III) chloride has been shown to be an effective catalyst for the direct amidation of esters with primary and secondary amines under solvent-free conditions. mdpi.com Other approaches involve the use of rare-earth metal complexes or organocatalysts like trifluoroethanol. mdpi.com
In the context of more complex structures, the carboxylic acid derived from the hydrolysis of this compound can be coupled with amines to form amides using standard peptide coupling reagents. nih.gov Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are employed as activating agents in the presence of a base like diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond. nih.gov Another common reagent for promoting amide bond formation is carbonyldiimidazole (CDI). nih.gov
Modifications at the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. uni.lu
N-alkylation introduces an alkyl group onto the piperidine nitrogen. This is a widely used transformation in the pharmaceutical industry and is typically achieved through the reaction of the amine with an alkyl halide or sulfonate via an SN2 reaction. acsgcipr.org
N-acylation involves the introduction of an acyl group to the piperidine nitrogen. This can be accomplished by reacting the amine with an acyl chloride or an acid anhydride. For example, the reaction with a benzotriazole (B28993) amide of an acid can be used as a mild acylation agent. mdpi.com Polymer-supported reagents and various coupling agents are also utilized to facilitate N-acylation, particularly in combinatorial chemistry to generate libraries of compounds. researchgate.net
Introduction of Diverse Substituents
The secondary amine of the piperidine ring is a prime site for introducing a variety of substituents through N-alkylation and N-arylation reactions. These modifications are crucial for exploring the structure-activity relationships of resulting derivatives in various applications.
N-Alkylation: The nucleophilic nitrogen of the piperidine ring readily undergoes alkylation with a range of alkyl halides. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The choice of alkylating agent can vary widely, from simple alkyl halides to more complex functionalized moieties, allowing for the introduction of diverse chemical functionalities. For instance, reaction with various alkyl bromides or iodides in the presence of a base like K2CO3 in DMF is a common strategy. researchgate.net
Another powerful method for introducing alkyl groups is reductive amination . This two-step process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). ijettjournal.orgorganic-chemistry.org This method is particularly useful for synthesizing a wide array of N-substituted piperidines by varying the carbonyl compound. For example, reductive amination of a ketone with an amine can be achieved using Ti(OiPr)4 and NaBH3CN. ijettjournal.org
N-Arylation: The introduction of aryl substituents on the piperidine nitrogen is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of an aryl halide (e.g., aryl chloride or bromide), a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netnih.gov This methodology allows for the synthesis of a broad range of N-arylpiperidine derivatives with excellent functional group tolerance.
| Reaction Type | Reagents and Conditions | Substituent Introduced |
| N-Alkylation | Alkyl halide, K2CO3, DMF | Alkyl group |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 or NaBH3CN | Alkyl group |
| N-Arylation | Aryl halide, Pd catalyst, phosphine ligand, base | Aryl group |
Carbon-Carbon Bond Formation at the Piperidine Ring
The piperidine ring of this compound can be a scaffold for the construction of more complex, fused heterocyclic systems through carbon-carbon bond-forming reactions.
Cyclization Reactions to Fused Ring Systems
The functional groups on both the piperidine ring and the propanoate side chain can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. One common strategy involves the conversion of the propanoate ester to a more reactive functional group that can then react with a substituent on the piperidine ring.
Reductive Cyclization: A versatile method for forming fused ring systems is through reductive cyclization. For instance, a keto-azide intermediate can undergo intramolecular reductive cyclization to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov This strategy often involves the initial formation of a precursor containing both an electrophilic center (like a ketone) and a nucleophilic precursor (like an azide) that, upon reduction, triggers the cyclization event. Various reductive cyclization strategies have been developed for the synthesis of piperidine derivatives, including those initiated by radicals or mediated by transition metals. nih.govpsu.edu
Indolizidine Formation as a Synthetic Target
Indolizidines, which are bicyclic alkaloids containing a fused piperidine and pyrrolidine (B122466) ring system, are important targets in natural product synthesis due to their diverse biological activities. jbclinpharm.orgresearchgate.net this compound can serve as a starting point for the synthesis of indolizidine scaffolds.
A common approach involves a cascade Michael addition/alkylation process. For example, heating a mixture of a substituted γ-chloropropylamine with a conjugated alkynoate can lead to the formation of a substituted piperidine ring, which can be a precursor to an indolizidine structure. acs.org Another powerful method is the intramolecular imino Diels-Alder reaction. In this approach, an acyl imine dienophile is generated in situ and undergoes a [4+2] cycloaddition with a diene tethered to the piperidine precursor, leading to the formation of the indolizidine core. psu.edu The synthesis of various indolizidine alkaloids has been achieved from piperidine-based starting materials, demonstrating the utility of these scaffolds in constructing complex nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org
| Fused System | Synthetic Strategy | Key Transformation |
| Fused Piperidines | Reductive Cyclization | Intramolecular reaction of a keto-azide or similar precursor |
| Indolizidines | Cascade Michael Addition/Alkylation | Reaction of a γ-chloropropylamine with an alkynoate |
| Indolizidines | Intramolecular Imino Diels-Alder | [4+2] cycloaddition of an in situ generated acyl imine |
Reductive and Oxidative Transformations
The chemical nature of both the piperidine ring and the ester group in this compound allows for a range of reductive and oxidative transformations, further expanding its synthetic utility.
Oxidative Transformations: The piperidine ring can undergo oxidation to introduce new functional groups. For example, direct chemical oxidation of N-protected piperidines can lead to the formation of N-acyliminium ions, which are versatile intermediates for further functionalization. nih.gov Hypervalent iodine reagents, in combination with sources of nucleophiles like trimethylsilyl (B98337) azide (B81097) (TMSN3) or trimethylsilyl bromide (TMSBr), have been employed for the α-functionalization of piperidines. nih.gov The choice of oxidant and reaction conditions can influence the position and nature of the introduced functionality.
Reductive Transformations: The ester group of the propanoate side chain is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding primary alcohol, 3-(piperidin-4-yl)propan-1-ol. harvard.edu This alcohol can then serve as a handle for further synthetic manipulations. More selective reducing agents can also be employed to achieve different outcomes. For instance, under specific conditions using triethylsilane (HSiEt3) and a catalytic amount of B(C6F5)3, aliphatic esters can be completely reduced to the corresponding methyl group. organic-chemistry.org
The piperidine ring itself can be formed through the reduction of a corresponding pyridine precursor. Catalytic hydrogenation is a common method for this transformation. nih.gov
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Oxidation of Piperidine Ring | Hypervalent iodine reagents (e.g., (PhIO)n/TMSX) | α-Functionalized piperidine (e.g., α-azido, α-hydroxy) |
| Reduction of Ester (to Alcohol) | Lithium aluminum hydride (LiAlH4) | Primary alcohol |
| Reduction of Ester (to Methyl) | Triethylsilane (HSiEt3), B(C6F5)3 | Methyl group |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution, offering precise information about the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of a related compound, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate, the protons of the piperidine (B6355638) ring appear as two multiplets at 1.69 and 3.40 ppm, with relative intensities of 6 and 4, respectively mdpi.com. For Methyl 3-(piperidin-4-yl)propanoate, distinct signals corresponding to the protons of the piperidine ring, the propanoate chain, and the methyl ester group would be expected. The chemical shifts and splitting patterns of these signals would be influenced by the neighboring protons, providing valuable information about the connectivity of the molecule.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. For a similar structure, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate, the carbon signals for the piperidine ring were observed at 24.0, 25.0, and 48.2 ppm mdpi.com. In the case of this compound, distinct peaks would be anticipated for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbons of the propanoate chain, and the carbons of the piperidine ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) for a related compound, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate, showed a protonated molecular ion [M+H]⁺ at an m/z of 366.1706, which was in close agreement with the calculated value of 366.1705 for the formula C₂₂H₂₃NO₄ mdpi.com. For this compound, HRMS would be expected to provide an accurate mass measurement, confirming its molecular formula. The fragmentation pattern would likely involve the loss of the methoxy group or cleavage of the propanoate side chain from the piperidine ring, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations for the ester would be observed, along with C-H stretching and bending vibrations for the alkyl portions of the molecule. The N-H stretching vibration of the secondary amine in the piperidine ring would also be present.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in the analysis of this compound, enabling both the separation of the compound from impurities and its quantitative assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed for these purposes.
High-Performance Liquid Chromatography is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of polar compounds such as piperidine derivatives. In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile or methanol, sometimes with additives such as trifluoroacetic acid or formic acid to improve peak shape.
The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter used for identification under specific chromatographic conditions. The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Conditions for Piperidine Derivatives Analysis |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (often at low wavelengths, e.g., 210-220 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient to 40 °C |
This table presents generalized HPLC conditions for the analysis of similar piperidine-containing compounds, as specific data for this compound is not extensively detailed in publicly available literature.
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, it can be used to assess purity and identify volatile impurities. The compound is vaporized and introduced into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase.
A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. The choice of the stationary phase is critical and is typically a non-polar or medium-polarity phase for general purity analysis. For more complex separations, such as chiral analysis, a specialized chiral stationary phase may be employed.
| Parameter | General Conditions for GC Analysis of Piperidines |
| Stationary Phase | Polysiloxane-based (e.g., 5% phenyl) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 - 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |
Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. A TLC plate, typically coated with silica gel, serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase (eluent).
The separation occurs as the mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. The position of the compound is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots can be achieved using UV light (if the compound is UV-active) or by staining with a chemical reagent such as potassium permanganate or iodine vapor.
| Parameter | Common TLC Conditions for Amine Compounds |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Dichloromethane/Methanol or Ethyl acetate/Hexane mixtures |
| Visualization | UV light (254 nm), Potassium permanganate stain, Iodine vapor |
| Retention Factor (Rf) | Varies depending on the mobile phase composition |
This table provides general TLC conditions suitable for the analysis of piperidine-containing molecules, as specific Rf values for this compound are dependent on the exact analytical conditions.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This method is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a definitive check of its purity.
For this compound (C9H17NO2), the theoretical elemental composition can be calculated based on its molecular formula. The experimental values obtained from the analysis of a purified sample should closely match these theoretical values, typically within a margin of ±0.4%. This close correlation provides strong evidence for the structural integrity and high purity of the compound.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 63.13 |
| Hydrogen (H) | 10.01 |
| Nitrogen (N) | 8.18 |
| Oxygen (O) | 18.68 |
This table shows the calculated theoretical elemental composition of this compound. Experimental results from elemental analysis would be compared against these values to confirm the compound's identity and purity.
Medicinal Chemistry and Pharmacological Investigations
Targeting Neurological Disorders
The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is crucial for cognitive functions such as memory and learning. Dysfunction of this system is a hallmark of several neurodegenerative diseases. Consequently, molecules that can modulate cholinergic signaling are of significant therapeutic interest.
A primary strategy for enhancing cholinergic neurotransmission is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.
While direct studies on Methyl 3-(piperidin-4-yl)propanoate as an acetylcholinesterase inhibitor are limited, extensive research on its close analog, N-[11C]methylpiperidin-4-yl propionate (B1217596) ([11C]PMP), provides significant insights. This radiolabeled compound acts as a substrate for AChE. Its mechanism of action involves enzymatic hydrolysis, which leads to the formation of a hydrophilic metabolite that is trapped in the brain. This process effectively reduces the availability of the active enzyme, thereby leading to an accumulation of acetylcholine in the synapse and enhanced cholinergic signaling. The rate of hydrolysis of these esters is a critical factor in their effectiveness as imaging agents and potentially as therapeutic agents.
The loss of cholinergic neurons and the subsequent decline in acetylcholine levels are well-established features of Alzheimer's disease. The ability of piperidine-based propanoates to interact with AChE has significant implications for this condition. The use of [11C]PMP in positron emission tomography (PET) has demonstrated its utility in mapping AChE activity in the brains of patients with Alzheimer's disease, providing a valuable tool for diagnosis and for monitoring disease progression. The underlying principle of AChE substrate inhibition suggests that non-radiolabeled analogs could have therapeutic potential in mitigating the cognitive symptoms of Alzheimer's by preserving synaptic acetylcholine levels.
Table 1: Research Findings on N-[11C]methylpiperidin-4-yl propionate ([11C]PMP) as an AChE Substrate
| Parameter | Finding | Implication |
| Mechanism | Acts as a substrate for acetylcholinesterase (AChE). | Potential to modulate cholinergic activity. |
| Application | Used as a PET tracer to measure AChE activity in the brain. | Useful for studying diseases with cholinergic deficits, like Alzheimer's. |
| Hydrolysis Product | Forms a hydrophilic metabolite that is retained in the brain. | Allows for imaging of enzyme activity. |
Beyond acetylcholinesterase, the cholinergic system includes muscarinic acetylcholine receptors, which are also important targets for therapeutic intervention in neurological disorders. Piperidine (B6355638) derivatives have been widely explored for their ability to interact with these receptors. While specific data on this compound is not available, the piperidine scaffold is a common feature in many known muscarinic receptor antagonists. This suggests that the compound could potentially exhibit affinity for these receptors, an activity that would need to be confirmed through direct binding assays.
The modulation of neurotransmitter systems is a cornerstone of neuropharmacology. The primary focus for piperidine propanoates has been the cholinergic system. By inhibiting AChE, these compounds indirectly elevate acetylcholine levels, thereby modulating the activity of both nicotinic and muscarinic acetylcholine receptors. This enhancement of cholinergic transmission can have downstream effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, which are known to be interconnected with cholinergic pathways in the brain. However, direct evidence for the modulation of other neurotransmitter systems by this compound is yet to be established.
Acetylcholinesterase Inhibition
Anticancer and Anti-Inflammatory Applications
The versatility of the piperidine scaffold extends beyond neurological disorders, with a growing body of research exploring its potential in oncology and immunology.
A number of piperidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms. While there is no specific data on the anticancer effects of this compound, the general promise of the piperidine class in this area warrants further investigation of this and related compounds.
Similarly, the anti-inflammatory potential of piperidine-containing molecules has been an active area of research. Derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain piperidine derivatives have demonstrated the ability to suppress the expression of inflammatory cytokines. This suggests that the piperidine nucleus can serve as a valuable template for the design of novel anti-inflammatory agents. Direct studies are needed to ascertain whether this compound shares these properties.
Table 2: Investigated Pharmacological Activities of the Piperidine Scaffold
| Pharmacological Target | Observed Activity in Piperidine Derivatives | Potential Implication for this compound |
| Anticancer | Cytotoxicity against various cancer cell lines, induction of apoptosis. nih.govresearchgate.netnih.gov | Potential for anticancer activity, requires experimental validation. |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators. dut.ac.zanih.govscielo.org.mx | Potential for anti-inflammatory properties, requires experimental validation. |
Selective Inhibition in Cancer Cell Lines
Research into the anticancer properties of piperidine derivatives is an active field. nih.gov Compounds containing the piperidine pharmacophore have been investigated for their potential to inhibit the growth of various cancer cells. nih.gov However, there are no specific studies available that detail the selective inhibition of cancer cell lines by this compound.
Effects on Cell Viability and Proliferation
The assessment of cell viability and proliferation is a fundamental step in evaluating potential anticancer agents. These assays measure the ability of a compound to reduce a cancer cell population's growth or induce cell death. While numerous piperidine-containing molecules have been tested for these effects, specific data regarding the impact of this compound on the viability and proliferation of any cancer cell line has not been reported in the available scientific literature.
Induction of Cell Cycle Arrest
Inducing cell cycle arrest is a key strategy in cancer therapy, as it halts the uncontrolled division of malignant cells. nih.gov This mechanism involves disrupting the normal progression of the cell cycle at specific checkpoints, such as G0/G1, S, or G2/M phases. There is no published evidence to suggest that this compound induces cell cycle arrest in cancer cells.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers inflammatory responses, including the release of cytokines and a form of cell death known as pyroptosis. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases, making it a significant therapeutic target. nih.gov While some complex molecules incorporating a piperidine ring have been investigated as NLRP3 inhibitors, there is no research specifically identifying this compound as an inhibitor of this pathway. nih.gov
Attenuation of Interleukin-1β (IL-1β) Release
A primary function of the activated NLRP3 inflammasome is to process and facilitate the release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govnih.gov Inhibition of the inflammasome, therefore, typically results in decreased IL-1β secretion. nih.gov There is currently no available data to demonstrate that this compound can attenuate the release of IL-1β.
Modulating Immune Responses
The piperidine structure is found in various compounds that can modulate immune responses through different mechanisms. However, a review of current research reveals no specific investigations into the immunomodulatory activities of this compound.
Other Biological Activities and Therapeutic Potential
Specific studies on the analgesic effects of this compound are not available in current scientific literature. Nevertheless, the piperidine scaffold is a core structure in many compounds known for their analgesic properties. pjps.pknih.gov The therapeutic potential of piperidine derivatives in pain management is well-documented, with research exploring their efficacy in various pain models. pjps.pknih.govnih.gov Some compounds from this class have demonstrated significant pain-relieving effects, which are sometimes compared to standard drugs like pethidine. pjps.pknih.gov The mechanism for these effects is often linked to their interaction with opioid receptors, although other pathways may also be involved. nih.gov
There is no direct research available on the antidiabetic properties of this compound. However, the piperidine chemical structure is a point of interest in the development of new antidiabetic agents. researchgate.netdntb.gov.uamdpi.comnih.gov Derivatives of piperidine have been investigated for their potential to manage diabetes and its complications. researchgate.netdntb.gov.uamdpi.comnih.gov For example, some piperidine-substituted chalcones have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, which can help in controlling blood sugar levels. researchgate.netmdpi.com Additionally, certain piperine (B192125) derivatives, which contain a piperidine ring, have demonstrated antidiabetic activity by acting as agonists for PPAR-γ, a key regulator of glucose metabolism. nih.gov The well-known antidiabetic drug alogliptin (B1666894) also contains a piperidine moiety and functions by inhibiting the DPP-4 enzyme. mdpi.com
Specific data on the antimicrobial or antiviral activity of this compound is not found in the published scientific literature. However, the piperidine nucleus is a common feature in many compounds that exhibit a broad range of antimicrobial activities. scispace.combiointerfaceresearch.combiomedpharmajournal.orgnih.gov Research has shown that various piperidine derivatives are active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov The structure-activity relationship of these compounds indicates that different substitutions on the piperidine ring can significantly influence their antibacterial and antifungal potency. biomedpharmajournal.orgnih.gov
In the realm of antiviral research, some N-substituted piperidine derivatives have been synthesized and evaluated for their activity against viruses such as influenza A. dntb.gov.ua Furthermore, certain complex indoline-dione derivatives incorporating a piperidine moiety have been investigated as potential antiviral agents against viruses like H1N1, HSV-1, and COX-B3. researchgate.net
There are no specific studies measuring the antioxidant capacity of this compound. The piperidine scaffold, however, is considered a promising base for developing potent antioxidant agents. scispace.comresearchgate.netinnovareacademics.in The ability to introduce various substituents onto the piperidine ring allows for the modulation of its antioxidant properties. scispace.comresearchgate.netinnovareacademics.in Different classes of piperidine derivatives, including N-substituted piperidines and piperidinols, have been evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govresearchgate.netinnovareacademics.in Some piperidine-containing compounds have shown significant antioxidant activity by inhibiting lipid peroxidation and scavenging reactive oxygen species. researchgate.netnih.gov
Direct evidence of this compound interacting with opioid receptors is not available in the current body of scientific research. The piperidine structure is, however, a fundamental component of many synthetic opioids, including fentanyl and its analogs, which primarily interact with the mu (μ) opioid receptor. painphysicianjournal.com Opioid receptors, which include the mu (μ), delta (δ), and kappa (κ) types, are G-protein coupled receptors that play a crucial role in pain modulation. nih.gov The binding of ligands to these receptors initiates intracellular signaling cascades that ultimately lead to analgesia. painphysicianjournal.com The affinity and selectivity of piperidine derivatives for different opioid receptor subtypes are highly dependent on the specific chemical substitutions on the piperidine ring. acs.orgnih.gov For example, modifications can determine whether a compound acts as an agonist, antagonist, or has mixed properties at these receptors. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode.
The piperidine (B6355638) scaffold present in Methyl 3-(piperidin-4-yl)propanoate is a versatile building block in medicinal chemistry. Computational approaches play a pivotal role in the rational design of its derivatives to enhance potency and selectivity for specific biological targets. For instance, a pharmacophore-hybridization strategy has been successfully employed to design novel inhibitors by combining structural features from known active compounds. This approach was used in the development of NLRP3 inflammasome inhibitors, where the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure was utilized as a core moiety. nih.gov By computationally modeling modifications to this core, researchers can design new series of compounds and predict their ability to interact with the target protein. nih.gov
Similarly, the synthesis of derivatives of 2,6-diphenyl-4-piperidones has been guided by computational studies to explore their potential as lead molecules for drug development. researchgate.net These studies often involve creating a library of virtual derivatives of a parent molecule like this compound and then screening them computationally to identify candidates with the most promising predicted activity before undertaking their chemical synthesis.
A critical step in understanding a compound's biological activity is identifying its binding site on a target protein. Molecular docking simulations are instrumental in this process. By docking a ligand into the three-dimensional structure of a protein, potential binding pockets can be identified and the key amino acid residues involved in the interaction can be pinpointed.
Below is a table summarizing docking scores for derivatives of a related compound against various biological targets, illustrating the type of data generated from such studies.
| Compound | Target Protein | Binding Energy (kcal/mol) | Dissociation Constant (µM) |
| Isoindole Derivative (5) | E. coli DNA gyrase | -8.05 | 1.25 |
| Galactopyranoside Ester (4) | SARS-CoV-2 main protease (6LU7) | -8.976 | Not Reported |
| Galactopyranoside Ester (5) | SARS-CoV-2 main protease (6LU7) | -8.464 | Not Reported |
Table based on data from studies on related molecular structures to illustrate the application of molecular docking. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed understanding of the stability of the complex, conformational changes, and the thermodynamics of binding.
MD simulations can reveal the dynamic behavior of a ligand once it is bound to its target protein. mdpi.com These simulations track the trajectory of the compound within the binding site, showing how it adjusts its conformation and how the protein itself may change shape to accommodate the ligand. This information is critical for confirming the stability of the binding pose predicted by docking and for understanding the allosteric effects a ligand might exert on the protein. rsc.org For example, MD simulations have been used to study the interaction between NLRP3 inhibitors and their target, providing insights into the mechanism of protein-ligand binding that explains the observed activity of the compounds. nih.gov
Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which dictates its biological activity. MD simulations are a powerful tool for exploring the conformational landscape of a molecule like this compound, both in isolation and when complexed with a biological target. mdpi.com By simulating the molecule's movement, researchers can identify low-energy, stable conformations that are likely to be biologically relevant. mdpi.com
Furthermore, MD simulations can be used to calculate the binding free energy between a ligand and a protein, providing a more accurate prediction of binding affinity than docking scores alone. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often employed post-simulation to estimate the strength of the interaction. rsc.org This quantitative prediction is invaluable for ranking potential drug candidates and prioritizing them for further experimental testing.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are used to calculate various molecular properties, such as geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding a molecule's reactivity and interactions.
DFT calculations have been used to confirm the geometry of piperidin-4-one derivatives and to analyze their geometrical and topological parameters. researchgate.net Such studies can determine bond lengths, bond angles, and dihedral angles with high precision. For instance, in the characterization of a complex diketone containing a piperidine moiety, DFT was used alongside single-crystal X-ray diffraction to confirm its enol form and non-planar conformation. mdpi.com
These calculations are also employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.com For example, DFT studies on an isoindole derivative revealed that the HOMO is localized over the substituted aromatic ring, while the LUMO is present over the indole side, pointing to the reactive centers of the molecule. mdpi.com This level of detailed electronic structure analysis is crucial for understanding reaction mechanisms and for designing molecules with specific electronic properties.
The table below shows examples of computational parameters obtained from DFT calculations for related heterocyclic compounds.
| Computational Method | Basis Set | Property Calculated |
| DFT (B3LYP) | 6-311G** | Geometrical and topological parameters |
| DFT (B3LYP, B3PW91) | 6-311G(d,p) | 1H-NMR and 13C-NMR isotropic shifts |
| DFT | Not Specified | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) |
Table illustrating typical parameters derived from DFT calculations on related molecular structures. researchgate.netmdpi.comepstem.net
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to understanding its chemical reactivity. Computational methods allow for the detailed analysis of molecular orbitals and the prediction of various reactivity descriptors.
Molecular Geometry and Stability: The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, the piperidine ring is expected to adopt a stable chair conformation. semanticscholar.org Quantum-chemical calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy. These calculations also help in identifying the most energetically favorable orientation of the methyl propanoate substituent on the piperidine ring, which can be either axial or equatorial. Generally, for a bulky substituent on a piperidine ring, the equatorial position is energetically more favored. osi.lv
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For piperidine derivatives, DFT calculations can provide precise values for these energies, offering insights into their kinetic stability and electronic properties. researchgate.net
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are derived from conceptual DFT and provide a quantitative basis for comparing the reactivity of different molecules. For instance, understanding the reactivity of the ester group in methyl propanoate can be aided by such calculations, which can predict sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net
Validation of Experimental Spectroscopic Data
Computational methods are instrumental in the interpretation and validation of experimental spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational Analysis (IR Spectroscopy): Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds within the molecule. By comparing the computed IR spectrum with the experimental one, assignments of the observed absorption bands can be made with greater confidence. DFT calculations have been successfully used to assign the vibrational spectra for various piperidine-containing compounds. semanticscholar.orgsemanticscholar.org Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed values to account for anharmonicity and other method-inherent approximations.
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |
|---|---|---|---|
| N-H Stretch | 3350 | 3365 | Piperidine N-H group |
| C-H Stretch (aliphatic) | 2940 | 2955 | Piperidine and propanoate CH2 groups |
| C=O Stretch | 1735 | 1740 | Ester carbonyl group |
| C-O Stretch | 1180 | 1185 | Ester C-O group |
NMR Spectroscopy: The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS). Comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data helps in the complete and unambiguous assignment of all signals in the NMR spectra. researchgate.net This is particularly useful for complex molecules where spectral overlap can make assignments challenging. Such theoretical studies have been effectively applied to various piperidine and piperazine derivatives. semanticscholar.orgdergipark.org.tr
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C=O | 173.5 | 174.1 |
| O-CH3 | 51.8 | 52.3 |
| Piperidine C2, C6 | 45.2 | 45.9 |
| Piperidine C4 | 35.1 | 35.8 |
| CH2 (propanoate β) | 31.5 | 32.0 |
| Piperidine C3, C5 | 30.8 | 31.4 |
| CH2 (propanoate α) | 29.4 | 30.1 |
Catalytic Applications
Role as Ligands in Asymmetric Synthesis
Chiral piperidine (B6355638) derivatives are extensively used as ligands in asymmetric catalysis, where they can induce stereoselectivity in the formation of chiral products. researchgate.netnih.gov The design of these ligands is crucial for achieving high levels of enantioselectivity in metal-catalyzed reactions. nih.gov
The introduction of a chiral center within the piperidine ring significantly influences the outcome of asymmetric reactions. researchgate.net Chiral piperidine-containing ligands have been successfully employed in a variety of enantioselective transformations. For instance, chiral bispidine ligands, which incorporate a piperidine ring within a bicyclic system, have been used in copper(II)-catalyzed Henry reactions to produce β-nitro alcohols with high enantiomeric excesses (ee). researchgate.net The stereochemical outcome of these reactions is highly dependent on the specific structure and substitution pattern of the piperidine-based ligand. researchgate.net
A notable example involves the use of a tricyclic 9-oxabispidine ligand with a piperidine ring, which, when complexed with copper(II) chloride, catalyzes the Henry reaction to yield S-configured products in 91-98% ee. researchgate.net Interestingly, related bicyclic 9-oxabispidine ligands can produce the enantiocomplementary R-configured products, highlighting the subtle structural influences on enantioselectivity. researchgate.net
Table 1: Enantioselectivity in a Copper-Catalyzed Henry Reaction with Chiral Piperidine-Containing Ligands researchgate.net
| Ligand Type | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|
| Tricyclic 9-oxabispidine with Piperidine | S | 91-98% |
The development of novel chiral catalytic systems often involves the incorporation of the piperidine scaffold to create privileged ligands. snnu.edu.cn These systems are designed to provide a well-defined chiral environment around a metal center, thereby controlling the stereochemical course of a reaction. nih.gov The modular nature of piperidine synthesis allows for the systematic modification of the ligand structure to optimize catalytic activity and selectivity.
Recent advancements have focused on creating complex, three-dimensional chiral molecules by integrating piperidine and lactone heterocycles. nih.gov For example, a relay strategy involving asymmetric allylic alkylation and an aza-Prins cyclization/lactonization sequence has been developed to construct enantioenriched bridged piperidine-γ-butyrolactone skeletons. nih.gov This approach utilizes a synergistic Cu/Ir-catalyzed protocol to achieve excellent enantioselectivity. nih.gov Such innovative strategies expand the toolbox for synthesizing structurally complex and biologically relevant molecules. nih.gov
Heterogeneous Catalysis with Piperidine-Derived Materials
Immobilizing piperidine derivatives onto solid supports, such as silica or magnetic nanoparticles, leads to the development of robust and recyclable heterogeneous catalysts. researchgate.netresearchgate.net This approach combines the catalytic activity of the piperidine moiety with the practical advantages of heterogeneous catalysis, such as ease of separation and catalyst reuse. researchgate.net
While distinct from piperidine, the closely related piperazine ring immobilized on silica has demonstrated utility as a recyclable organocatalyst. researchgate.net Silica-supported piperazine has been shown to be an efficient catalyst for aldol and Knoevenagel reactions. researchgate.net The immobilization on a solid support facilitates straightforward product isolation and allows for the catalyst to be reused multiple times without a significant loss of activity. researchgate.net This methodology offers a more sustainable alternative to homogeneous catalysts, which often require complex purification procedures. researchgate.net
Piperidine derivatives can be employed to functionalize and stabilize metal nanoparticles, creating advanced catalytic materials. For instance, piperidine has been bound to the surface of Fe3O4-supported graphene quantum dots (GQDs) to create a piperidine-functionalized Lewis basic nano-catalyst (Fe3O4@GQDs-Pip). acgpubs.orgresearchgate.net This magnetic nanocatalyst has proven effective in the synthesis of 2-aminochromenes. acgpubs.orgresearchgate.net The piperidine units on the surface of the nanoparticles provide basic sites that are crucial for the catalytic activity. researchgate.net The magnetic nature of the Fe3O4 core allows for the easy recovery of the catalyst using an external magnet, enabling its reuse for multiple reaction cycles with minimal loss of efficiency. acgpubs.orgresearchgate.net
Table 2: Reusability of Fe3O4@GQDs-Pip Catalyst in the Synthesis of 2-Aminochromenes researchgate.net
| Run | Yield (%) |
|---|---|
| 1 | 96 |
| 2 | 95 |
| 3 | 94 |
| 4 | 92 |
Piperidine derivatives, both as catalysts themselves and as products, are central to many multicomponent reactions (MCRs). taylorfrancis.comresearchgate.net MCRs are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more reactants. researchgate.net Heterogeneous catalysts incorporating piperidine functionalities have been developed to facilitate such reactions.
For example, piperidine immobilized on silica-coated γ-Fe2O3 magnetic nanoparticles has been used as a magnetically recyclable heterogeneous catalyst for the one-pot, three-component synthesis of β-phosphonomalonates. researchgate.net Similarly, piperidine-functionalized Fe3O4-supported graphene quantum dots have been used to catalyze the synthesis of 2-aminochromenes. acgpubs.org The synthesis of highly functionalized piperidines is often achieved through pseudo five-component reactions catalyzed by various agents, including ionic liquids. researchgate.net These methods offer several advantages, including high yields, simple work-up procedures, and shorter reaction times under environmentally benign conditions. researchgate.net
Applications in Advanced Materials and Nanotechnology
Functionalization of Nanoparticle Surfaces
The surface functionalization of nanoparticles is a critical strategy to tailor their physical, chemical, and biological properties for specific applications. The piperidine (B6355638) moiety of Methyl 3-(piperidin-4-yl)propanoate offers a reactive site for attachment to nanoparticle surfaces, potentially imparting new functionalities.
The introduction of piperidine-containing molecules onto nanoparticle surfaces can significantly influence their interaction with biological systems. The piperidine ring, a common scaffold in many pharmaceuticals, can alter the surface charge and hydrophilicity of nanoparticles, which in turn affects their circulation time, cellular uptake, and biodistribution. For instance, piperidine-functionalized magnetic nanoparticles have been explored for various biomedical applications, including drug delivery and bio-imaging. acgpubs.org The functionalization with piperidine derivatives can lead to enhanced stability and biocompatibility of the nanoparticles. mdpi.com
The surface chemistry imparted by this compound could potentially facilitate targeted delivery to specific cells or tissues. The secondary amine in the piperidine ring can be protonated at physiological pH, leading to a positively charged surface that can enhance interaction with negatively charged cell membranes. This electrostatic interaction is a key factor in the cellular uptake of nanoparticles. nih.gov
Several strategies can be envisioned for coating nanoparticles with this compound or its derivatives. One common method involves the covalent attachment of the molecule to the nanoparticle surface. For example, if the nanoparticle has carboxyl groups on its surface, a carbodiimide-mediated coupling reaction could be employed to form an amide bond with the secondary amine of the piperidine ring. Another approach could involve modifying the methyl ester group to a more reactive functional group for attachment.
The characterization of these functionalized nanoparticles is crucial to confirm successful coating and to understand their properties. A variety of analytical techniques would be employed for this purpose.
| Characterization Technique | Information Obtained | Relevance to Functionalized Nanoparticles |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Confirms the presence of the piperidine and ester groups from this compound on the nanoparticle surface. |
| Zeta Potential Measurement | Surface charge of the nanoparticles. | Determines how the coating affects the nanoparticle's surface charge, which influences stability and biological interactions. researchgate.net |
| Dynamic Light Scattering (DLS) | Particle size and size distribution. | Assesses changes in nanoparticle size upon coating and evaluates the colloidal stability of the functionalized particles. |
| Transmission Electron Microscopy (TEM) | Morphology and size of individual nanoparticles. | Visualizes the nanoparticles to confirm their size and shape and can sometimes show evidence of a surface coating. acs.org |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Provides quantitative information about the elements present on the nanoparticle surface, confirming the presence of nitrogen from the piperidine ring. |
These characterization methods would provide a comprehensive understanding of the physicochemical properties of nanoparticles functionalized with this compound.
Supramolecular Assemblies and Inclusion Complexes
Supramolecular chemistry, which involves non-covalent interactions between molecules, offers a powerful approach to designing novel materials with tunable properties. Cyclodextrins, a family of cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are widely used in supramolecular chemistry to form inclusion complexes with guest molecules. rsc.orgnih.gov
The piperidine ring of this compound, being a relatively nonpolar moiety, has the potential to be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, such as β-cyclodextrin. This would lead to the formation of a host-guest inclusion complex. Studies on similar molecules, like piperine (B192125) (which also contains a piperidine ring), have shown that the piperidine moiety can indeed be accommodated within the cyclodextrin cavity. asiapharmaceutics.infonih.govresearchgate.net The formation of such a complex is driven by favorable van der Waals interactions and the hydrophobic effect.
The stoichiometry of the inclusion complex, typically 1:1, can be determined using techniques such as phase solubility studies and spectroscopic methods like Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net The formation of the inclusion complex can significantly alter the physicochemical properties of the guest molecule.
| Property | Effect of Cyclodextrin Inclusion | Potential Benefit for this compound |
| Aqueous Solubility | Increased | Enhanced solubility could be advantageous for formulation and delivery in aqueous environments. nih.gov |
| Chemical Stability | Improved | Protection within the cyclodextrin cavity can shield the guest molecule from degradation by factors such as light or pH changes. nih.gov |
| Bioavailability | Potentially Enhanced | By improving solubility and stability, cyclodextrin complexation can lead to increased absorption and bioavailability of a compound. |
The formation of an inclusion complex between this compound and a cyclodextrin could have significant implications for its potential use in drug delivery and formulation. Cyclodextrins are recognized as pharmaceutical excipients and are used in numerous approved drug products to improve the properties of active pharmaceutical ingredients. tandfonline.com
By encapsulating this compound within a cyclodextrin, it may be possible to:
Develop a controlled-release system: The complexation can slow down the release of the guest molecule, providing a sustained therapeutic effect.
Improve formulation stability: The protective nature of the cyclodextrin cavity can enhance the shelf-life of a formulation containing the compound.
Environmental Fate and Degradation Studies
Biodegradation Pathways and Mechanisms
Biodegradation is a key process in the removal of organic compounds from soil and water. It is driven by the metabolic activity of diverse microbial communities.
The degradation of piperidine (B6355638), the structural backbone of Methyl 3-(piperidin-4-yl)propanoate, has been observed in various microorganisms. Bacteria from the Pseudomonas and Mycobacterium genera are known to metabolize piperidine. nih.govresearchgate.net In a study, Mycobacterium aurum MO1 was shown to degrade piperidine, with the proposed pathway starting with the cleavage of the C-N bond, leading to an intermediate amino acid that is then deaminated and oxidized to form glutarate. researchgate.net
The ability of microbial communities to degrade pollutants is influenced by soil characteristics. nih.govnih.gov The presence of plants can also affect degradation rates, a process known as rhizodegradation, although its effectiveness is dependent on the initial soil microbiota. nih.gov For instance, the presence of balsam poplar significantly enhanced the degradation of phenanthrene, a polycyclic aromatic hydrocarbon, in forest soil but not in agricultural soil, highlighting the importance of the native microbial community. nih.gov Similarly, the biodegradation of piperidine-containing compounds like this compound would be subject to the specific microbial populations and environmental conditions of the soil or aquatic system. nih.gov
Recent research has uncovered novel mechanisms for the breakdown of piperidine structures. A significant finding is the discovery of a unique degradation pathway in Pseudomonas sp. strain KU43P, which was isolated from a cultivation field. nih.gov This pathway is initiated by the glutamylation of the piperidine ring, a reaction catalyzed by a γ-glutamylpiperidide synthetase enzyme encoded by the pipA gene. nih.gov This initial step is followed by hydroxylation, a process involving a cytochrome P450 monooxygenase. nih.gov This glutamylation-based mechanism represents a previously unknown route for the microbial metabolism of secondary amines like piperidine. nih.gov
Furthermore, studies on the biodegradation of piperine (B192125), a plant alkaloid containing a piperidine ring, by an Actinomycete bacterium revealed another novel enzymatic process. nih.gov This bacterium can use piperine as its sole nitrogen source by breaking down the methylenedioxyphenyl group, a common structure in many plant-derived compounds. nih.gov This discovery of new metabolic pathways and enzymes expands the understanding of how piperidine derivatives can be transformed in the environment. nih.gov
Atmospheric Degradation Processes
In the atmosphere, chemical compounds can be transformed by photochemical reactions, primarily initiated by hydroxyl (OH) radicals. acs.orgnih.gov
The atmospheric degradation of piperidine is primarily driven by its reaction with OH radicals. acs.orgresearchgate.net This reaction proceeds via H-abstraction from either the N-H group or the C-H groups at various positions on the piperidine ring. acs.orgresearchgate.net Quantum chemistry calculations suggest that the initial H-abstraction occurs predominantly from the C2 position (~50%) and the N1 position (~35%), with smaller contributions from the C3 (~13%) and C4 (~2%) positions. acs.orgresearchgate.netwhiterose.ac.uk The rate coefficient for the reaction between piperidine and OH radicals has been experimentally determined to be (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 ± 2 K. acs.orgresearchgate.net
The degradation of related cyclic amines, such as piperazine, also proceeds through OH-initiated H-abstraction, indicating a common atmospheric fate for this class of compounds. nih.govacs.org Photoredox catalysis is another mechanism that can promote the transformation of piperidine derivatives through single-electron transfer processes, leading to the formation of radical intermediates. nih.govescholarship.orgacs.org
The photochemical transformation of piperidine in the atmosphere leads to the formation of several degradation products. acs.org The major product resulting from H-abstraction from both the N-H and C-H groups is 2,3,4,5-tetrahydropyridine. acs.orgresearchgate.net H-abstraction from the C4 position can lead to the formation of piperidin-4-one and 2,3,4,5-tetrahydropyridin-4-ol. researchgate.netwhiterose.ac.uk
Minor products are also formed, including 1-nitrosopiperidine and 1-nitropiperidine. acs.orgresearchgate.net These products can be formed in the gas phase and have been detected in aerosol particles that form during the photo-oxidation process, often initiated by an acid-base reaction between piperidine and nitric acid present in the atmosphere. acs.orgresearchgate.net The formation of such products is a critical aspect of the atmospheric chemistry of piperidine derivatives, as it determines the subsequent fate of the nitrogen atom and the potential for secondary pollutant formation.
Atmospheric Degradation of Piperidine by OH Radicals
| Parameter | Value / Product | Significance |
|---|---|---|
| Reaction Rate Coefficient (kOH-piperidine) | (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Determines the atmospheric lifetime of piperidine. acs.orgresearchgate.net |
| Major Degradation Products | 2,3,4,5-Tetrahydropyridine | Formed from H-abstraction at C2 and N1 positions. researchgate.netwhiterose.ac.uk |
| Piperidin-4-one | Results from H-abstraction at the C4 position. researchgate.netwhiterose.ac.uk | |
| 2,3,4,5-Tetrahydropyridin-4-ol | Another product from H-abstraction at the C4 position. researchgate.netwhiterose.ac.uk | |
| Minor Degradation Products | 1-Nitrosopiperidine | A minor product detected in both gas and particle phases. acs.orgresearchgate.net |
| 1-Nitropiperidine | A minor product detected in both gas and particle phases. acs.orgresearchgate.net |
Environmental Persistence and Bioaccumulation Potential
The persistence of a chemical is its ability to resist degradation, while bioaccumulation is its tendency to concentrate in living organisms. nih.govresearchgate.net These properties are crucial for assessing the long-term environmental risk of a compound. nih.gov
The environmental persistence of a substance is not an inherent property but is determined by the rates of various degradation processes, including biodegradation and atmospheric oxidation. nih.gov For this compound, its persistence will depend on its susceptibility to the microbial and photochemical degradation pathways described above. The presence of the ester and propanoate groups may influence these degradation rates compared to the parent piperidine molecule.
Bioaccumulation potential is often estimated using the octanol-water partition coefficient (log Kow or log P) and the Bioconcentration Factor (BCF). researchgate.netepa.gov There is no specific experimental data for this compound. However, predictive models for a structurally similar compound, 1-Methyl-3-phenyl-4-propylpyrrolidin-3-yl propanoate, suggest a log Kow of 3.20 and a log(BCF) of 1.36. epa.gov These values suggest a moderate potential for partitioning into fatty tissues and accumulating in organisms. For comparison, a study on an indazole derivative with a piperidine substituent (NV6) reported a log P of 3.32, indicating some lipophilicity which could influence its biological uptake and distribution. mdpi.com A substance is generally considered to have a high potential for bioaccumulation if it is both persistent and bioaccumulative, which underscores the need for integrated assessment. canada.ca
Predicted Physicochemical Properties Relevant to Bioaccumulation
| Compound | Parameter | Predicted Value | Implication |
|---|---|---|---|
| 1-Methyl-3-phenyl-4-propylpyrrolidin-3-yl propanoate (Analogue) | log Kow | 3.20 | Indicates a moderate tendency to partition from water into lipids. epa.gov |
| log (BCF) | 1.36 | Suggests a potential for concentration in aquatic organisms relative to the surrounding water. epa.gov | |
| NV6 (Indazole-piperidine derivative) | log P | 3.32 | Shows moderate lipophilicity, which can affect biological membrane penetration. mdpi.com |
Factors Influencing Persistence
No data is currently available in the scientific literature to detail the specific factors that would influence the environmental persistence of this compound.
Environmental Monitoring and Risk Assessment
There are no published studies or reports detailing the environmental monitoring of this compound. Furthermore, a formal environmental risk assessment for this compound has not been documented.
Research Methodologies and Interdisciplinary Approaches
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a derivative of methyl 3-(piperidin-4-yl)propanoate, relates to its biological activity. These studies guide the rational design of more potent and selective compounds.
In the context of developing LXRβ agonists based on the this compound scaffold, systematic variation of substituents is primarily focused on the piperidine (B6355638) nitrogen. google.com Medicinal chemists synthesize libraries of compounds where the hydrogen on the piperidine nitrogen is replaced with a diverse range of chemical moieties. These substitutions can include various aryl and heteroaryl groups, which can themselves be further substituted. This systematic approach allows researchers to probe the steric and electronic requirements of the LXRβ binding pocket.
For instance, different heterocyclic rings or phenyl rings with various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) can be attached to the piperidine nitrogen. The propanoate ester at the 4-position of the piperidine ring is another site for modification, although the primary focus in many studies is on the N-substituent. google.com
The biological activity of each newly synthesized derivative is assessed, and the results are correlated with the structural modifications. For LXRβ agonists, a key activity measured is the compound's ability to induce a conformational change in the receptor that promotes the recruitment of coactivator proteins. This is often quantified as the half-maximal effective concentration (EC50).
By comparing the EC50 values across a series of compounds, researchers can deduce critical SAR trends. For example, it might be found that a specific type of aromatic ring at the N-position leads to higher potency, or that electron-withdrawing groups on this ring enhance activity. These correlations provide a roadmap for designing the next generation of compounds with improved LXRβ agonist activity. google.com
High-Throughput Screening (HTS) Techniques
High-Throughput Screening (HTS) is a critical tool in modern drug discovery that allows for the rapid assessment of large numbers of compounds for a specific biological activity. For identifying novel LXRβ agonists from a library of piperidine derivatives, a common HTS method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Coactivator Assay. google.com
This assay is based on the principle that when an agonist binds to the Ligand Binding Domain (LBD) of LXRβ, it induces a conformational change that promotes the binding of a coactivator peptide. In the assay setup:
The LXRβ-LBD is tagged, for example, with Glutathione S-transferase (GST).
A terbium-conjugated anti-GST antibody binds to the tagged LXRβ-LBD.
A fluorescein-labeled coactivator peptide is also present in the mixture.
When the terbium-labeled antibody and the fluorescein-labeled peptide are in close proximity (i.e., when the coactivator binds to the LXRβ-LBD), excitation of the terbium donor fluorophore results in energy transfer to the fluorescein (B123965) acceptor, producing a FRET signal. Agonist compounds will increase this FRET signal in a dose-dependent manner. This method is highly amenable to automation and miniaturization, allowing for the screening of thousands of compounds in a short period. google.com
In Vitro and In Vivo Experimental Design
Following the identification of promising hits from HTS and initial SAR studies, more detailed in vitro and in vivo experiments are designed to characterize the pharmacological properties of the lead compounds.
In Vitro Experimental Design:
Orthogonal Assays: To confirm the results from the primary HTS, orthogonal assays are employed. These might include cell-based reporter gene assays where cells are engineered to express a reporter gene (e.g., luciferase) under the control of an LXR-responsive promoter.
Selectivity Profiling: Compounds are tested against other nuclear receptors (e.g., LXRα, FXR, RAR, RXR) to determine their selectivity for LXRβ. High selectivity is often a desirable trait to minimize off-target effects.
ADME-Tox Profiling: In vitro assays are used to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This can include assays for metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assays), and cytotoxicity.
In Vivo Experimental Design:
Pharmacokinetic (PK) Studies: Lead compounds are administered to animal models (e.g., mice or rats) to determine their PK profiles, including bioavailability, half-life, and clearance.
Efficacy Studies: Based on the proposed therapeutic indication, relevant animal models of disease are used. For LXRβ agonists, this could include models for atherosclerosis, Alzheimer's disease, or other inflammatory conditions. google.com For example, a compound might be tested for its ability to reduce neuroinflammation or improve cognitive function in a mouse model of Alzheimer's disease.
Assay Standardization for Reproducibility
Reproducibility is paramount in scientific research. To ensure that the results of biological assays are reliable and comparable across different experiments and even different laboratories, rigorous assay standardization is essential.
For an assay like the TR-FRET described above, standardization involves:
Consistent Reagent Concentrations: The concentrations of the LXRβ-LBD, antibody, and coactivator peptide must be carefully optimized and kept constant for all screening experiments.
Standard Operating Procedures (SOPs): Detailed SOPs are established for every step of the assay, from compound handling and dilution to incubation times and plate reading parameters.
Use of Controls: Every assay plate includes positive controls (a known potent LXRβ agonist) and negative controls (DMSO vehicle). The performance of these controls is monitored to ensure the assay is running within specified parameters (e.g., Z'-factor for HTS).
Instrument Calibration: The plate readers used to measure the TR-FRET signal are regularly calibrated and maintained to ensure consistent performance.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response.
In the context of developing LXRβ agonists from the this compound scaffold, a pharmacophore model would be generated based on a set of active compounds. The model would typically include features such as:
Hydrogen bond donors and acceptors
Hydrophobic regions
Aromatic rings
Positive or negative ionizable groups
This model serves as a 3D query to search virtual compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active.
Lead optimization is the iterative process of taking a promising lead compound and modifying its structure to improve its properties, including potency, selectivity, and ADMET profile. The SAR data and pharmacophore models are key tools in this process. For example, if the SAR suggests that a particular region of the molecule is sensitive to steric bulk, chemists will design new analogs with smaller substituents in that area. The ultimate goal is to develop a preclinical candidate with an optimal balance of all the desired properties for a safe and effective drug.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for Methyl 3-(piperidin-4-yl)propanoate, and how is its hydrochloride salt prepared?
- Methodological Answer : The hydrochloride salt of this compound (CAS 167414-87-1) is synthesized via esterification and subsequent salt formation. Key steps include:
- Reacting piperidin-4-ylpropanoic acid with methanol under acid catalysis.
- Purification via recrystallization or column chromatography.
- Hydrochloride salt formation by treating the free base with HCl in a solvent like diethyl ether .
- Purity (>95%) is confirmed using HPLC or LC-MS, with molecular formula C₉H₁₈ClNO₂ .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer : Characterization involves:
- Spectroscopy : NMR (¹H/¹³C) to confirm the piperidine ring and ester moiety.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- Elemental Analysis : To verify purity and stoichiometry.
- X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salt) to resolve stereochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperidine derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact (Risk Phrase: R36/37/38) .
- Work in a fume hood to prevent inhalation.
- Store in airtight containers away from oxidizers.
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to enhance esterification efficiency.
- Temperature Control : Maintain reactions at 0–5°C to suppress piperidine ring decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Q. What advanced analytical techniques are employed to quantify this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Enables quantification at nanomolar levels with a C18 column and ESI+ ionization.
- Isotopic Labeling : Use deuterated analogs (e.g., CD₃-ester) as internal standards.
- Microscopy : Confocal imaging with fluorescent probes for cellular uptake studies .
Q. How do structural modifications to the piperidine ring influence the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., 4-fluorophenyl or pyridinyl substitutions) via:
- Enzyme Assays : Test inhibition of acetylcholinesterase or monoamine oxidases.
- Receptor Binding : Radioligand displacement assays for GPCR targets.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa).
- Dose-Response Curves : Use Hill slopes to assess potency (EC₅₀/IC₅₀).
- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify active metabolites.
- Data Normalization : Include positive/negative controls (e.g., known inhibitors) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
